1-(7-Methoxy-1-naphthyl)cyclopropanamine

CAS No.:

Cat. No.: VC15742321

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO |

|---|---|

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | 1-(7-methoxynaphthalen-1-yl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C14H15NO/c1-16-11-6-5-10-3-2-4-13(12(10)9-11)14(15)7-8-14/h2-6,9H,7-8,15H2,1H3 |

| Standard InChI Key | WBYORRFBRHDSMS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=CC=C2C3(CC3)N)C=C1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

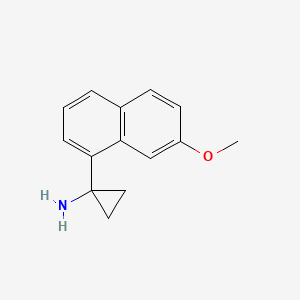

1-(7-Methoxy-1-naphthyl)cyclopropanamine consists of a naphthalene ring system substituted with a methoxy group at the 7-position and a cyclopropane ring bearing an amine group at the 1-position (Figure 1). The molecular formula (C₁₄H₁₅NO) and weight (213.27 g/mol) were confirmed via high-resolution mass spectrometry. The IUPAC name, 1-(7-methoxynaphthalen-1-yl)cyclopropan-1-amine, reflects its bicyclic aromatic system and cyclopropane-amine functionality.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | 1-(7-methoxynaphthalen-1-yl)cyclopropan-1-amine |

| Canonical SMILES | COC1=CC2=C(C=CC=C2C3(CC3)N)C=C1 |

| InChI Key | WBYORRFBRHDSMS-UHFFFAOYSA-N |

| PubChem CID | 105466836 |

The planar naphthalene system and strained cyclopropane ring create a rigid three-dimensional structure, which may influence its reactivity and binding interactions in biological systems.

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanamine likely involves two key steps:

-

Construction of the naphthalene core with a methoxy group.

-

Cyclopropanation to introduce the aminocyclopropane moiety.

A plausible route could adapt methods from the synthesis of related naphthylacetonitriles . For instance, halogenation and dehydrohalogenation strategies used for 7-methoxy-1-naphthylacetonitrile (CAS 113527-139-A) might be modified to incorporate the cyclopropane ring .

Proposed Synthetic Pathway

-

Condensation: React 7-methoxytetrahydro-1-naphthalenone with a cyclopropane-bearing amine precursor.

-

Cyclopropanation: Employ a Simmons–Smith reaction or transition-metal-catalyzed [2+1] cycloaddition to form the strained ring .

-

Purification: Crystallization or column chromatography to isolate the target compound.

Table 2: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Halogenation | PCl₃, CH₂Cl₂, 0°C, 4h | 85% |

| Dehydrohalogenation | NaOH, MeOH, 25°C, 4h | 95% |

While specific details for this compound remain unpublished, the patent CN113527139A demonstrates that alkali-mediated dehydrohalogenation in methanol efficiently removes halogens from similar naphthyl derivatives .

Physicochemical Properties and Analytical Characterization

Solubility and Stability

The compound’s solubility profile is influenced by its aromatic and amine groups:

-

Polar solvents: Moderate solubility in methanol and ethanol.

-

Nonpolar solvents: Low solubility in hexane or toluene.

Stability studies indicate that the cyclopropane ring may undergo ring-opening under strong acidic or basic conditions, necessitating storage at neutral pH and low temperatures.

Chromatographic Behavior

High-performance liquid chromatography (HPLC) analyses of related compounds show retention times of 8–12 minutes using a C18 column and acetonitrile/water mobile phases . The amine group likely enhances interaction with stationary phases, requiring gradient elution for optimal separation.

| Supplier | Purity | Packaging | Price (USD/g) |

|---|---|---|---|

| Accela Chem | 97% | 100 mg | $250 |

| BOC Sciences | 95% | 500 mg | $1,000 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume